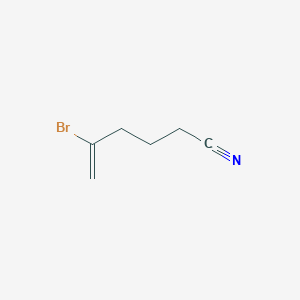

5-Bromo-5-hexenenitrile

Description

Properties

IUPAC Name |

5-bromohex-5-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN/c1-6(7)4-2-3-5-8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAOXCAUSRUFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446760 | |

| Record name | 5-bromohex-5-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177170-83-1 | |

| Record name | 5-bromohex-5-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Research Landscape of Brominated Unsaturated Nitriles

Brominated unsaturated nitriles represent a significant class of compounds in organic chemistry due to their dual functionality. The presence of a bromine atom, often a reactive site, and a nitrile group, a versatile functional handle, within the same molecule allows for sequential and diverse chemical modifications.

The research landscape for these compounds is broad. The carbon-bromine bond can readily participate in nucleophilic substitution reactions. Furthermore, the bromine atom enhances the electrophilic character of the molecule, making it a useful intermediate in various reactions. cymitquimica.com The unsaturated system, typically a carbon-carbon double bond, allows for addition reactions, while the nitrile group can be hydrolyzed to carboxylic acids, reduced to amines, or used in the formation of carbon-carbon bonds. weizmann.ac.il This multifunctionality makes brominated unsaturated nitriles valuable precursors in the synthesis of a wide array of organic compounds, including those with potential applications in pharmaceuticals and agrochemicals. ontosight.ai The strategic placement of these functional groups enables chemists to construct complex molecular frameworks through controlled, stepwise reactions. duq.edu

Interdisciplinary Relevance in Organic Synthesis and Materials Science

Strategies for Carbon-Halogen Bond Incorporation in Alkenenitriles

The formation of the carbon-bromine bond in alkenenitriles like this compound is a key synthetic step. Various methodologies have been developed to achieve this transformation, primarily through radical addition and palladium-catalyzed routes.

Radical Addition Approaches

Radical-mediated reactions offer a powerful tool for the formation of carbon-halogen bonds. These reactions often proceed under mild conditions and exhibit high functional group tolerance.

Recent research has demonstrated the trifunctionalization of 5-hexenenitriles through a photoredox-catalyzed process. researchgate.netresearchgate.net In this approach, a radical is generated and adds to the alkene of the 5-hexenenitrile. This is followed by a cyano group migration, leading to the formation of a more stable benzylic radical. researchgate.netresearchgate.netmdpi.com This intermediate can then be trapped by a bromine source to yield the desired bromo-substituted product. For instance, the use of a fluoroalkyl bromide in the presence of a photocatalyst can initiate the radical cascade. researchgate.net

A plausible mechanism involves the initial generation of a radical species, which adds to the terminal double bond of the 5-hexenenitrile. This addition is followed by a 1,4-cyano migration, a process that has been observed in various radical-initiated reactions of nitriles. mdpi.com The resulting radical intermediate can then be intercepted by a suitable bromine-donating agent to afford the final product. The choice of radical initiator and reaction conditions is critical to control the regioselectivity and efficiency of the process.

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions represent another cornerstone in the synthesis of complex organic molecules, including halogenated alkenenitriles. The Suzuki-Miyaura coupling, for example, has been effectively used for the cross-coupling of potassium alkyltrifluoroborates with various alkenyl bromides. nih.gov While not a direct method for introducing bromine, this highlights the utility of palladium catalysis in forming C-C bonds with pre-existing bromoalkenes.

A more direct approach involves the palladium-catalyzed coupling of a suitable hexenenitrile precursor with a bromine source. For instance, a Mizoroki-Heck-type reaction can generate a neopentylpalladium species that can undergo intramolecular C-H activation. santaisci.com While this specific example leads to spirocycles, the underlying principles of palladium-catalyzed C-H activation and functionalization can be adapted for the synthesis of this compound.

Furthermore, palladium-catalyzed methods for the synthesis of indolizines from bromopyridines and the synthesis of benzo researchgate.netmdpi.comfuro[3,2-b]indoles via a double Buchwald-Hartwig reaction underscore the versatility of palladium catalysis in handling bromo-substituted precursors. rsc.orgbeilstein-journals.org These methodologies suggest the feasibility of developing a palladium-catalyzed route for the direct bromination of a suitable hexenenitrile derivative or the coupling of a brominated fragment to a hexenenitrile precursor.

Functional Group Interconversions and Derivatization

Once the this compound scaffold is synthesized, further modifications can be introduced through functional group interconversions and derivatization of both the nitrile group and the alkene moiety. These transformations expand the chemical space accessible from this versatile building block.

Selective Nitrile Group Transformations

The nitrile group is a highly versatile functional group that can be converted into a variety of other functionalities. preprints.org For instance, nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. vanderbilt.edu This transformation is valuable for introducing a basic nitrogen atom into the molecule, which is a common feature in many biologically active compounds.

Alternatively, the nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This allows for the introduction of an acidic functional group, which can then be further derivatized into esters, amides, or other carboxylic acid derivatives. vanderbilt.edu

Recent studies have also highlighted the use of the cyano group as a directing group in various transformations, including C-H functionalization. preprints.org This suggests that the nitrile group in this compound could be used to direct further functionalization at specific positions within the molecule.

Alkene Moiety Functionalization

The alkene moiety in this compound provides a handle for a wide range of chemical transformations. Radical addition reactions, as discussed in the context of C-Br bond formation, can also be employed to introduce other functional groups across the double bond. nih.gov For example, the addition of various radicals can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Visible-light photoredox catalysis has emerged as a powerful tool for alkene functionalization. rsc.org This methodology allows for the stereospecific synthesis of various substituted compounds under mild reaction conditions. For instance, the functionalization of alkenes can lead to the synthesis of substituted aziridines. rsc.org

Furthermore, the alkene can undergo various classical transformations such as epoxidation, dihydroxylation, or ozonolysis, leading to a diverse array of functionalized products. These transformations allow for the introduction of oxygen-containing functional groups, further expanding the synthetic utility of this compound.

Data Tables

Table 1: Synthetic Approaches for this compound and Analogues

| Methodology | Key Reagents/Catalysts | Description | Reference(s) |

| Radical Addition | Fluoroalkyl bromide, Photocatalyst | Trifunctionalization of 5-hexenenitriles via a radical cascade and cyano migration. | researchgate.netresearchgate.netmdpi.com |

| Palladium-Catalyzed Coupling | Pd catalysts (e.g., Pd(dppf)Cl2), Bromine source | Cross-coupling reactions to form C-Br bonds or utilize bromo-precursors. | nih.govsantaisci.comrsc.orgbeilstein-journals.org |

Table 2: Functional Group Interconversions of this compound

| Functional Group | Transformation | Reagents/Conditions | Product Functional Group | Reference(s) |

| Nitrile | Reduction | LiAlH4 or H2/catalyst | Primary Amine | vanderbilt.edu |

| Nitrile | Hydrolysis | H+ or OH-, H2O | Carboxylic Acid | vanderbilt.edu |

| Alkene | Radical Addition | Various radical sources | Functionalized Alkane | nih.gov |

| Alkene | Photoredox Catalysis | Visible light, Photocatalyst | Substituted Aziridines, etc. | rsc.org |

Chemical Transformations and Reactivity Profiles of 5 Bromo 5 Hexenenitrile

Electrophilic and Nucleophilic Reactions of the Bromine Atom

Cross-Coupling Reactions

No studies detailing the Suzuki-Miyaura coupling of 5-bromo-5-hexenenitrile with organoboron reagents were found.

There is no available research on other transition metal-mediated cross-coupling reactions, such as Heck, Stille, Sonogashira, or Negishi couplings, utilizing this compound as a substrate.

Nucleophilic Substitution Reactions

The reactivity of the bromine atom in this compound towards various nucleophiles has not been documented in the accessible literature.

Reactions Involving the Alkene Moiety

Addition Reactions

No published research could be located that investigates the addition reactions across the carbon-carbon double bond of this compound, such as hydrogenation, halogenation, or hydrohalogenation.

Halogenation and Hydrohalogenation Studies

The vinyl bromide moiety in this compound is susceptible to electrophilic addition reactions, including halogenation and hydrohalogenation. These reactions proceed via the formation of a carbocation intermediate, with the regioselectivity of the addition being a key aspect of the transformation.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of a vinyl halide typically leads to the formation of a trihaloalkane. In the case of this compound, the reaction with bromine would be expected to yield 5,5,6-tribromohexanenitrile. The mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the vinyl bromide of this compound is expected to follow Markovnikov's rule. ausetute.com.auchadsprep.com This rule predicts that the hydrogen atom will add to the carbon atom that already bears more hydrogen atoms. Consequently, the addition of HBr to this compound would likely result in the formation of 5,5-dibromohexanenitrile. The stability of the resulting carbocation intermediate, which is stabilized by the adjacent bromine atom through resonance, dictates this regioselectivity. wikipedia.org

| Reactant | Reagent | Product | Reaction Type |

| This compound | Br₂ | 5,5,6-Tribromohexanenitrile | Halogenation |

| This compound | HBr | 5,5-Dibromohexanenitrile | Hydrohalogenation |

Hydrocyanation of Alkenes

Hydrocyanation, the addition of hydrogen cyanide (HCN) across a double bond, is a powerful method for the synthesis of nitriles. organicreactions.org While the direct hydrocyanation of a vinyl bromide like that in this compound is not commonly reported, related transformations on alkenes provide insight into the potential reactivity. Transition-metal catalysts, typically based on nickel or palladium, are often employed to facilitate this reaction. beilstein-journals.org The regioselectivity of the addition can be controlled by the choice of catalyst and ligands. For an unsaturated nitrile, the reaction could potentially lead to a dinitrile product.

Radical Addition to Unsaturated Systems

The double bond in this compound is also susceptible to radical addition reactions. These reactions are typically initiated by a radical species and proceed via a chain mechanism. The regioselectivity of radical addition is often anti-Markovnikov, in contrast to electrophilic additions. For instance, the radical-initiated addition of HBr, often in the presence of peroxides, would be expected to yield 5,6-dibromohexanenitrile.

Furthermore, the presence of both a vinyl bromide and a nitrile group opens up the possibility of intramolecular radical cyclization reactions. wikipedia.orglibretexts.org Depending on the reaction conditions and the generation of a radical at a suitable position, cyclization could lead to the formation of five- or six-membered rings containing the cyano group. The cyano group itself can act as a radical acceptor in cascade reactions, leading to the construction of complex cyclic structures.

Cycloaddition Reactions

The alkenyl moiety of this compound can participate in various cycloaddition reactions, which are valuable for the construction of cyclic and heterocyclic systems. wikipedia.orgstudy.comchemistrytalk.orglibretexts.org

Diels-Alder Reaction: As a dienophile, the double bond of this compound could react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. The stereochemistry and regioselectivity of the Diels-Alder reaction are well-defined, making it a powerful synthetic tool.

[3+2] Cycloadditions: The double bond can also react with 1,3-dipoles, such as nitrile oxides or azides, in a [3+2] cycloaddition to form five-membered heterocyclic rings. beilstein-journals.org For example, reaction with a nitrile oxide would yield an isoxazoline derivative.

| Reaction Type | Reactant 2 | Product Type |

| [4+2] Cycloaddition | Conjugated Diene | Substituted Cyclohexene |

| [3+2] Cycloaddition | Nitrile Oxide | Substituted Isoxazoline |

Epoxidation and Hydroxylation Studies

Epoxidation: The carbon-carbon double bond in this compound can be converted to an epoxide, a three-membered cyclic ether, through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reactivity of the double bond towards epoxidation can be influenced by the electronic nature of the substituents. The resulting 5-bromo-5,6-epoxyhexanenitrile would be a versatile intermediate for further transformations, as the epoxide ring can be opened by various nucleophiles. nih.govresearchgate.net

Hydroxylation: Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under appropriate conditions. This would lead to the formation of a diol, specifically 5-bromo-5,6-dihydroxyhexanenitrile. The stereochemistry of the dihydroxylation can often be controlled, leading to either syn or anti diols depending on the reagent and reaction conditions.

| Transformation | Reagent | Product |

| Epoxidation | m-CPBA | 5-Bromo-5,6-epoxyhexanenitrile |

| Dihydroxylation | OsO₄, NMO | 5-Bromo-5,6-dihydroxyhexanenitrile |

Transformations of the Nitrile Functional Group

The nitrile group in this compound is a versatile functional group that can undergo a variety of transformations, including reduction, hydrolysis, and addition of organometallic reagents. chemistrysteps.com

Reduction to Amines

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org Several reagents can accomplish this reduction, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that can effectively reduce nitriles to primary amines. libretexts.orgchemistrysteps.com However, it is also capable of reducing the vinyl bromide, which could lead to a mixture of products. Careful control of reaction conditions would be necessary to achieve selective reduction of the nitrile group.

Catalytic Hydrogenation: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst (e.g., Raney nickel, platinum oxide) is another common method for nitrile reduction. libretexts.orgorganic-chemistry.org This method can sometimes be more selective than using metal hydrides. By choosing the appropriate catalyst and reaction conditions, it may be possible to selectively reduce the nitrile group without affecting the vinyl bromide.

| Reagent | Product |

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O | 6-Bromo-6-hepten-1-amine |

| H₂ / Raney Nickel | 6-Bromo-6-hepten-1-amine |

Hydrolysis and Related Conversions

The hydrolysis of nitriles is a fundamental organic reaction that typically proceeds under acidic or basic conditions to yield carboxylic acids or amides. For this compound, this transformation would involve the conversion of the nitrile group (-C≡N) into a carboxylic acid (-COOH) or a primary amide (-CONH2) group.

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis lead to the formation of a carboxylic acid and an ammonium ion. In basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation steps yield an amide, which can be further hydrolyzed to a carboxylate salt under more vigorous conditions.

While these are the expected pathways for nitrile hydrolysis, specific experimental studies detailing the hydrolysis of this compound are not extensively documented in publicly available literature. The presence of the vinyl bromide moiety introduces the potential for competing side reactions, such as elimination or substitution, depending on the reaction conditions employed.

Advanced Chemical Transformations and Functional Group Migrations

Recent advances in synthetic methodology have enabled complex transformations that go beyond simple functional group interconversions. For substrates like this compound, with multiple reactive sites, these modern methods can lead to significant increases in molecular complexity.

Visible-light photoredox catalysis has become a powerful tool for the difunctionalization of alkenes, allowing for the simultaneous introduction of two different functional groups across a double bond under mild conditions. mdpi.comacs.org For this compound, the terminal alkene presents a prime site for such transformations. These reactions typically involve the generation of radical intermediates that add across the double bond. nih.gov

While the general principles of photoredox-catalyzed difunctionalization are well-established for various alkenes, specific studies detailing the application of these methods to this compound are not readily found in the surveyed literature. mdpi.com Hypothetically, a photoredox-catalyzed reaction could involve the generation of a radical that adds to the hexenenitrile's double bond, with the resulting radical intermediate being trapped by another species, leading to a difunctionalized product. The vinyl bromide could also potentially participate in these reactions, either as a radical precursor or as a site for subsequent cross-coupling.

Trifunctionalization, the addition of three functional groups, is a more advanced transformation. One reported strategy involves a visible-light-promoted, nitrogen-centered radical-initiated trifunctionalization of 5-hexenenitriles via diamidation and a 1,4-cyano migration. researchgate.net This type of reaction highlights the potential for complex, multi-component reactions on similar scaffolds.

The intramolecular migration of a cyano group is a sophisticated transformation that can be triggered by radical species. mdpi.comnih.gov This process typically involves the addition of an internally generated carbon-centered radical to the triple bond of the nitrile group. mdpi.com The resulting cyclic iminyl radical can then undergo β-scission, leading to the relocation of the cyano group and the formation of a more stable carbon radical, which can then be trapped. mdpi.comnih.gov

This radical-mediated translocation of the cyano group has been recognized as a powerful method for site-selective functionalization. nih.govresearchgate.net The process is often driven by the formation of a thermodynamically more stable radical intermediate. mdpi.com While this is a known phenomenon in radical chemistry, specific research detailing the 1,4-cyano migration in this compound itself has not been prominently reported. The general mechanism suggests that if a radical were generated at the C4 position of the this compound backbone, a 1,4-cyano migration could potentially occur.

Table 1: Key Aspects of Radical-Mediated Cyano Group Migration

| Feature | Description |

|---|---|

| Initiation | Generation of a carbon-centered radical within the molecule. |

| Key Step | Intramolecular addition of the radical to the nitrile's triple bond. |

| Intermediate | Formation of a cyclic iminyl radical. |

| Migration | β-scission of the cyclic intermediate to relocate the cyano group. |

| Driving Force | Formation of a more stable carbon-centered radical. |

| Outcome | Site-selective functionalization at a remote position. |

Similar to cyano group migration, the remote migration of a heteroaryl group is a powerful tool for the functionalization of unactivated C-H bonds. researchgate.net This type of reaction often proceeds through a radical-mediated pathway involving a hydrogen atom transfer (HAT) followed by the intramolecular migration of the heteroaryl group. researchgate.net

For a substrate like this compound to undergo such a reaction, it would first need to be functionalized with a suitable heteroaryl group. The migration would then typically be initiated by the generation of a radical elsewhere in the molecule, which would then abstract a hydrogen atom to create a new radical center. This new radical could then be trapped by the heteroaryl group, leading to a spirocyclic intermediate that rearranges to complete the migration. thieme-connect.de

While there is a growing body of research on radical-mediated heteroaryl migration, specific studies applying this methodology to a this compound scaffold are not described in the available literature. researchgate.netthieme-connect.de The principles, however, suggest a potential pathway for complex functionalization should a heteroaryl-substituted derivative of this compound be synthesized.

Mechanistic Investigations of 5 Bromo 5 Hexenenitrile Reactions

Elucidation of Radical Reaction Pathways

Radical reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds under mild conditions. The presence of a carbon-bromine bond in 5-Bromo-5-hexenenitrile makes it an ideal precursor for radical generation. The general sequence of a radical reaction involving this substrate would likely proceed through three key stages: initiation to form a radical, intramolecular cyclization, and a termination or propagation step.

A prevalent method for initiating radical reactions from alkyl or vinyl halides is through a single-electron transfer (SET) process. In this mechanism, an electron is transferred to the substrate, inducing the cleavage of the carbon-bromine bond. This can be achieved using various methods, including the use of photoredox catalysts which have gained prominence for their ability to facilitate SET processes under visible light irradiation.

In a typical scenario, a photocatalyst, excited by light, donates an electron to the this compound molecule. This results in the formation of a transient radical anion, which then fragments to release a bromide ion and form a 5-hexen-5-yl-nitrile radical. This approach has been successfully applied in the trifunctionalization of other 5-hexenenitriles, employing catalysts such as fac-Ir(ppy)3.

Following its formation, the vinyl radical can undergo an intramolecular cyclization by adding to the nitrile group. The regiochemical outcome of this cyclization is of paramount importance. Based on extensive studies and Baldwin's rules for ring closure, the 5-exo-dig cyclization is kinetically favored over the 6-endo-dig pathway for 6-hexenyl radical systems. This preference is attributed to more favorable orbital overlap in the chair-like transition state of the 5-exo closure.

Consequently, the 5-hexen-5-yl-nitrile radical is expected to cyclize to form a five-membered cyclic iminyl radical. Such intermediates are well-documented in the radical-mediated cyclizations of nitriles and serve as a pivotal point in the reaction cascade.

The fate of the cyclic iminyl radical intermediate dictates the structure of the final product. A common pathway for such intermediates is a β-scission reaction, which involves the homolytic cleavage of a carbon-carbon bond to generate a more stable radical. In reactions of related systems, this has been observed as a 1,4-cyano migration, where the cyclic intermediate undergoes ring-opening to furnish a new radical with the cyano group relocated.

In transition metal-mediated reactions, an alternative pathway could involve the trapping of the cyclized radical by the metal center, followed by reductive elimination to yield the product and regenerate the catalyst.

Concerted and Stepwise Reaction Mechanisms

Chemical reactions can be categorized as either concerted, occurring in a single, synchronous step, or stepwise, proceeding through one or more intermediates. A concerted reaction has a single transition state, whereas a stepwise reaction involves multiple intermediates and transition states.

Influence of Substrate Structure on Reaction Selectivity and Rate

The structure of the substrate has a profound impact on the selectivity and efficiency of radical reactions. For this compound, the vinyl bromide functionality is the primary site for radical initiation. The length of the tether connecting the radical precursor and the nitrile acceptor is optimized for the formation of a five-membered ring, a kinetically favored process.

The presence of substituents along the carbon backbone can influence the stability of radical intermediates and may alter the regioselectivity of the cyclization. For example, studies on related 5-hexenenitriles have demonstrated that a wide range of functional groups can be tolerated, leading to a diverse array of products.

The following interactive table illustrates the influence of substituents on the yield of related radical cyclization reactions of various 5-hexenenitrile (B1345603) derivatives.

| Entry | Substrate | Product Yield (%) |

| 1 | 2-allyl-2-methyl-3-phenylpropanenitrile | 85 |

| 2 | 2-allyl-2-methyl-3-(4-fluorophenyl)propanenitrile | 78 |

| 3 | 2-allyl-2-methyl-3-(4-chlorophenyl)propanenitrile | 82 |

| 4 | 2-allyl-2-methyl-3-(4-bromophenyl)propanenitrile | 80 |

| 5 | 2-allyl-2-methyl-3-(p-tolyl)propanenitrile | 88 |

| Data sourced from studies on related 5-hexenenitrile derivatives to exemplify the impact of substrate structure on reaction efficiency. |

Catalytic Approaches in 5 Bromo 5 Hexenenitrile Chemistry

Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate like 5-Bromo-5-hexenenitrile, catalysts based on palladium, nickel, copper, iron, cobalt, and rhodium are expected to facilitate a diverse range of chemical transformations.

Palladium, Nickel, and Copper Catalysis

Palladium, nickel, and copper complexes are the most extensively used catalysts for cross-coupling reactions involving vinyl halides. These metals facilitate reactions such as Suzuki-Miyaura, Heck, Stille, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for molecular construction.

Palladium Catalysis: Palladium-catalyzed reactions are preeminent in C-C and C-N bond formation. For this compound, a Suzuki-Miyaura coupling with an organoboron reagent would yield a substituted hexenenitrile derivative. The general mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) species, followed by transmetalation with the organoboron compound and reductive elimination to afford the product and regenerate the catalyst. Similarly, a Heck reaction could couple this compound with an alkene, while a Sonogashira reaction would introduce an alkyne substituent. Buchwald-Hartwig amination, a palladium-catalyzed C-N coupling, could convert the vinyl bromide to an enamine. organic-chemistry.org A novel reactivity pattern has been demonstrated where vinyl bromides are converted to enamines via palladium catalysis, which then participate in subsequent Michael additions. organic-chemistry.org

Nickel Catalysis: Nickel catalysts offer a cost-effective and sometimes uniquely reactive alternative to palladium. They are effective in a variety of cross-coupling reactions, including Suzuki-Miyaura and reductive couplings. Nickel's distinct properties, such as its smaller atomic radius and lower redox potentials, allow it to access different reaction pathways, including those involving radical intermediates. nih.gov These properties can be advantageous for challenging substrates and allow for unique functionalizations of alkenes. nih.govresearchgate.net For instance, nickel-catalyzed enantioselective vinylation has been developed for the synthesis of chiral allylic amines from vinyl bromides. nih.govresearchgate.net

Copper Catalysis: Copper-catalyzed reactions, particularly for C-N and C-O bond formation (Ullmann condensation), are well-established. A copper-catalyzed coupling of this compound with amides, carbamates, phenols, or azoles could produce the corresponding enamides, vinyl carbamates, or vinyl ethers. organic-chemistry.orgacs.orgresearchgate.net These methods are often valued for their simplicity, functional group tolerance, and the use of an inexpensive metal catalyst. organic-chemistry.orgresearchgate.net

Table 1: Examples of Pd, Ni, and Cu-Catalyzed Reactions with Vinyl Bromides

| Catalyst System | Vinyl Bromide Substrate | Coupling Partner | Product Type | Yield (%) | Reference |

| Pd₂(dba)₃ / Ligand | Vinyl triflates (converted to bromides) | - | Vinyl Bromide | 80-95 | nih.gov |

| Pd(OAc)₂ | Internal Vinyl Bromides | Styrenes | 1,3-Diene | 60-90 | |

| Ni(COD)₂ / chiraphos | 2-Bromopropene | Aryl Aldimines | Chiral Allylic Amine | >63 | nih.gov |

| CuI / N,N'-dimethylethylenediamine | (E)-β-Bromostyrene | 2-Pyrrolidinone | Enamide | 92 | acs.org |

| CuI / Phenanthroline | (E)-Bromostilbene | 4-Methoxyphenol | Vinyl Ether | 99 | researchgate.net |

Iron and Cobalt-Based Catalytic Systems

In recent years, catalysts based on earth-abundant and less toxic metals like iron and cobalt have gained significant attention as sustainable alternatives to precious metals.

Iron Catalysis: Iron-catalyzed cross-coupling reactions are an emerging field. While still less general than palladium or nickel catalysis, iron-based systems have shown promise in specific applications, including Suzuki-type couplings. princeton.edu The development of next-generation iron catalysts is focused on expanding their scope to include a wider range of electrophiles and nucleophiles under mild conditions. princeton.edu For a substrate like this compound, an iron-catalyzed cross-coupling would represent a highly economical and environmentally friendly transformation.

Cobalt Catalysis: Cobalt catalysts exhibit reactivity that can be complementary to other transition metals, particularly in reactions involving alkyl halides. nih.govacs.org They have been successfully employed in Suzuki-Miyaura couplings and other cross-coupling reactions. princeton.edunih.gov Cobalt's ability to facilitate reactions with alkyl partners with reduced risk of side reactions like β-hydride elimination makes it a valuable tool. nih.govacs.org Cobalt-catalyzed systems could potentially couple this compound with various organometallic reagents. acs.org

Table 2: Iron and Cobalt-Catalyzed Cross-Coupling Reactions

| Catalyst System | Substrate | Coupling Partner | Reaction Type | Reference |

| Iron-based catalysts | Aryl Halides | Aryl Boronic Acids | Suzuki Biaryl Cross-Coupling | acs.org |

| Cobalt-based catalysts | C-bromo glycosides | Grignard Reagents | C-aryl/C-vinyl glycoside synthesis | acs.org |

| Cobalt-based catalysts | Alkyl Halides | Grignard Reagents | C-C Cross-Coupling | nih.gov |

Rhodium-Catalyzed Transformations

Rhodium catalysts are well-known for their utility in C-H activation, hydroformylation, and various annulation reactions. While less common for direct cross-coupling of vinyl halides compared to palladium or nickel, rhodium can catalyze unique transformations. For instance, rhodium(III)-catalyzed C-H activation and annulation reactions have been developed using vinyl esters as acetylene equivalents to synthesize isoquinolones. acs.org It is conceivable that this compound could participate in rhodium-catalyzed C-H functionalization or cycloaddition reactions, potentially involving the nitrile group as a directing or participating functionality. Rhodium has also been used to catalyze the anti-Markovnikov hydroiodination of alkynes to generate vinyl iodides, showcasing its ability to manipulate C-C multiple bonds. chemrxiv.org

Enantioselective Catalysis and Chiral Ligand Design

The synthesis of chiral molecules is of paramount importance in pharmaceuticals and materials science. Enantioselective catalysis, achieved through the use of chiral ligands complexed to a transition metal, could be applied to reactions involving this compound. A key strategy would be an asymmetric cross-coupling reaction that creates a new stereocenter. For example, a nickel-catalyzed enantioselective vinylation of 2-azaallyl anions using a chiral phosphine ligand (chiraphos) has been reported to produce chiral amines with high enantioselectivity. nih.gov Such a strategy could potentially be adapted for this compound to generate enantioenriched products. The design and selection of the chiral ligand are crucial for achieving high levels of stereocontrol. nih.govacs.org

Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate chemical reactions by generating highly reactive radical intermediates under exceptionally mild conditions. This approach has emerged as a powerful tool in modern organic synthesis.

Visible-Light Mediated Transformations

The activation of vinyl halides using visible light photoredox catalysis is a growing area of research. acs.orgnih.gov This method can provide an alternative to traditional transition-metal-catalyzed processes. The general principle involves a photocatalyst that, upon excitation by light, engages in a single-electron transfer (SET) with the vinyl halide to generate a vinyl radical. This reactive intermediate can then participate in various bond-forming reactions. acs.orgnih.gov

Dual catalysis, combining a photoredox catalyst with a transition metal catalyst (e.g., nickel or palladium), has significantly expanded the scope of these reactions. nih.gov For this compound, a visible-light-driven Heck-type reaction with an alkene could be envisioned. This process would proceed through a radical pathway, offering different reactivity and selectivity compared to the classical ionic mechanism. Similarly, photoredox-catalyzed C-C couplings with radical precursors could be used to introduce new functional groups onto the vinyl position of the molecule. nih.govsu.sed-nb.info

Table 3: Examples of Photoredox Catalysis with Vinyl Halides

| Catalyst System | Substrate Type | Coupling Partner | Reaction Type | Key Feature | Reference |

| Pd(OAc)₂ / Visible Light | Internal Vinyl Bromides | Styrenes | Heck Reaction | Radical reaction pathway | |

| Ni / Photoredox Catalyst | Vinyl Cyclopropanes | Aryl Bromides | Remote Dicarbofunctionalization | Asymmetric 1,5-functionalization | nih.gov |

| Organic Dye / Visible Light | Vinylbenziodoxolones (VBX) | 4-Alkyl-dihydropyridines | C-C Coupling | Transition-metal-free, stereospecific | su.sed-nb.info |

Photocatalyst Development and Optimization

There is no specific information available in peer-reviewed journals, patents, or academic databases regarding the development and optimization of photocatalysts for reactions involving this compound. While photocatalysis is a burgeoning field with extensive research into the functionalization of alkenes and alkyl halides, studies explicitly detailing the use of this compound as a substrate, including reaction conditions, catalyst performance, and product yields, could not be located. Therefore, no data tables or detailed research findings on this topic can be presented.

Biocatalysis and Enzymatic Transformations

Similarly, the application of biocatalytic methods to this compound is not documented in the accessible scientific literature. The specific enzymatic transformations requested are addressed below.

Nitrilases and nitrile hydratases are well-known enzymes used for the conversion of nitrile-containing compounds to carboxylic acids or amides, respectively. These enzymes are valued for their high selectivity and mild reaction conditions. However, a comprehensive search did not yield any studies that have screened, characterized, or applied these enzymes specifically to this compound. There are no published findings on the substrate specificity, conversion efficiency, or product formation for the reaction of nitrilases or nitrile hydratases with this compound.

Cytochrome P450 enzymes are a versatile class of monooxygenases known to catalyze a wide array of oxidative reactions on a vast range of substrates. They are key enzymes in drug metabolism and biosynthetic pathways. Despite their broad utility, there is no available research that describes Cytochrome P450-mediated reactions using this compound as a substrate. Investigations into its potential for hydroxylation, epoxidation, or other P450-catalyzed transformations have not been reported.

Applications of 5 Bromo 5 Hexenenitrile in Advanced Synthesis

Building Block in Complex Organic Molecule Synthesis

There is currently no available research to substantiate the use of 5-Bromo-5-hexenenitrile as a building block in the synthesis of complex organic molecules. The anticipated reactivity of the vinyl bromide and the nitrile functionality suggests potential for a variety of chemical transformations, yet its practical application remains undocumented.

Precursors for Pharmaceutical Intermediates

No studies have been identified that describe the use of this compound as a precursor for pharmaceutical intermediates. While the structural motifs present in the molecule are common in medicinal chemistry, its direct lineage to any known drug candidate or active pharmaceutical ingredient has not been established in the literature.

Components in Agrochemical Synthesis

The application of this compound in the synthesis of agrochemicals is another area devoid of published research. The introduction of a brominated hexenenitrile moiety into a potential pesticide or herbicide has not been reported.

Specialty Chemical Production

Information regarding the production of specialty chemicals using this compound as a starting material or intermediate is not available.

Role in Polymer Chemistry and Materials Science

The potential of this compound in polymer chemistry and materials science remains purely theoretical at this stage, as no experimental data or research articles have been found to describe its use in these fields.

Monomer in Radical Polymerization for Carbon-Chain Poly(α-olefins)

There are no documented instances of this compound being utilized as a monomer in radical polymerization to form carbon-chain poly(α-olefins). The polymerization behavior, reactivity ratios, and properties of any resulting polymer are unknown.

Synthesis of Multifunctionalized Copolymers

Similarly, the synthesis of multifunctionalized copolymers incorporating this compound is an unexplored area of research. Its potential for copolymerization with other monomers and the properties of such copolymers have not been investigated.

Absence of Research Findings on this compound in Advanced Functional Materials

Despite a comprehensive search of scientific literature and patent databases, no specific research or detailed findings could be located regarding the application of the chemical compound "this compound" in the development of advanced functional materials.

Searches for the synthesis of polymers, polymerization studies, and material science applications specifically involving "this compound" did not yield any relevant scholarly articles, patents, or detailed research data. Broader searches encompassing related terms such as "haloalkenenitriles" and "nitrile-functionalized polymers" provided general information on the role of the nitrile group in polymer chemistry but failed to establish a direct connection to the specified compound.

Similarly, investigations into compounds with structural similarities did not provide a basis for extrapolating potential applications to "this compound" within the required standards of scientific accuracy.

Therefore, due to the lack of available scientific evidence and research findings, it is not possible to generate an article on the applications of "this compound" in the development of advanced functional materials as outlined in the user's request. The requested data tables and detailed research findings could not be produced as no primary or secondary sources referencing this specific application were identified.

Theoretical and Computational Studies of 5 Bromo 5 Hexenenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules at the atomic level.

Transition State Characterization

A critical aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in its vibrational spectrum. For reactions involving 5-bromo-5-hexenenitrile, computational chemists would use algorithms to locate these saddle points on the potential energy surface. The geometry and energy of the transition state provide crucial insights into the activation energy of the reaction, which is a key determinant of the reaction rate. Techniques such as intrinsic reaction coordinate (IRC) calculations would then be used to confirm that the identified transition state connects the correct reactants and products.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the macroscopic behavior of a system based on the interactions of its constituent atoms and molecules over time. For this compound, molecular dynamics simulations could be used to study its conformational landscape and its behavior in different solvents. By simulating the motion of the molecule over time, researchers could identify the most stable conformations and the energy barriers between them. This information is valuable for understanding how the molecule's shape influences its reactivity.

Structure-Reactivity Relationship Analysis

Understanding the relationship between a molecule's structure and its reactivity is a central theme in chemistry. For this compound, computational methods could be used to perform a detailed structure-reactivity analysis. This would involve calculating various molecular descriptors, such as atomic charges, electrostatic potentials, and frontier molecular orbital (HOMO and LUMO) energies. For example, the distribution of the electrostatic potential on the molecular surface could indicate sites susceptible to nucleophilic or electrophilic attack. The energies and shapes of the HOMO and LUMO would provide insights into the molecule's ability to donate or accept electrons in chemical reactions.

Prediction of Novel Reaction Pathways

Computational chemistry is increasingly used not only to explain known reactivity but also to predict new and undiscovered reaction pathways. For this compound, computational tools could be used to explore its reactivity with a wide range of reagents under various conditions. Automated reaction pathway prediction algorithms could systematically explore the potential energy surface to identify novel, low-energy reaction channels that might not be intuitively obvious. These theoretical predictions could then guide experimental chemists in the discovery of new synthetic methodologies.

Analytical Methodologies for Research on 5 Bromo 5 Hexenenitrile

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and chemical environment of atoms within a molecule. In the context of 5-Bromo-5-hexenenitrile, both ¹H and ¹³C NMR are invaluable for confirming its synthesis and for probing the mechanisms of its subsequent reactions.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different hydrogen atoms in the molecule. The vinyl protons (=CH₂) adjacent to the bromine atom would appear as two distinct signals in the downfield region, typically between 5.5 and 6.5 ppm, due to their different chemical environments relative to the bromine. The allylic protons (-CH₂-C=) would also have a characteristic chemical shift, likely in the range of 2.5-3.0 ppm. The remaining methylene (B1212753) protons (-CH₂-CH₂-CN) would appear as multiplets further upfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbon of the nitrile group (-C≡N) has a characteristic chemical shift in the range of 115-125 ppm. The sp² hybridized carbons of the double bond would appear between 100 and 140 ppm, with the carbon atom bonded to the bromine atom being significantly influenced by the halogen's electronegativity. The remaining sp³ hybridized carbons of the alkyl chain would have signals in the upfield region of the spectrum.

In mechanistic studies, for instance, in the investigation of a radical cyclization reaction of this compound, NMR can be used to follow the disappearance of the starting material and the appearance of the cyclized product. Changes in the chemical shifts and coupling constants of the protons and carbons involved in the reaction provide direct evidence for the transformation and can help in the identification of any reaction intermediates that may be present in sufficient concentration to be detected.

Hypothetical ¹H NMR Data for this compound:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (a) | 2.45 | t | 7.2 |

| H-3 | 1.85 | p | 7.2 |

| H-4 | 2.60 | q | 7.2, 1.5 |

| H-6 (cis to Br) | 5.95 | d | 1.5 |

| H-6 (trans to Br) | 6.10 | d | 1.5 |

This is a hypothetical data table based on known chemical shift ranges for similar functional groups.

Hypothetical ¹³C NMR Data for this compound:

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (-CN) | 119.5 |

| C-2 | 17.2 |

| C-3 | 31.8 |

| C-4 | 38.5 |

| C-5 (=CBr) | 135.0 |

| C-6 (=CH₂) | 128.5 |

This is a hypothetical data table based on known chemical shift ranges for similar functional groups.

Mass Spectrometry for Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₆H₈BrN), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at an m/z corresponding to its molecular weight. A key feature would be the presence of two peaks of nearly equal intensity for the molecular ion, separated by two m/z units. This isotopic signature is characteristic of the presence of a single bromine atom, due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.

During reaction monitoring, MS can be used to track the consumption of this compound and the formation of products. For example, in a substitution reaction where the bromine atom is replaced by another group, the disappearance of the characteristic bromine isotope pattern and the appearance of a new molecular ion peak corresponding to the product would be observed. The high sensitivity of MS allows for the detection of low-concentration intermediates and byproducts, providing valuable insights into the reaction pathway.

Expected Isotopic Pattern for the Molecular Ion of this compound:

| Ion | m/z | Relative Intensity |

| [C₆H₈⁷⁹BrN]⁺ | 173.99 | ~100% |

| [C₆H₈⁸¹BrN]⁺ | 175.99 | ~97% |

This table is based on the natural isotopic abundance of Bromine.

Chromatographic Analysis for Reaction Progress and Purity Assessment

Chromatographic techniques are indispensable for separating the components of a mixture, making them ideal for monitoring the progress of a reaction and assessing the purity of the final product. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

For a volatile compound like this compound, Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a suitable analytical method. The progress of a reaction can be monitored by taking aliquots from the reaction mixture at different time intervals, quenching the reaction, and analyzing the samples by GC. The chromatogram would show peaks corresponding to the starting material, product(s), and any intermediates or byproducts. By integrating the peak areas, the relative concentrations of each species can be determined, allowing for the calculation of conversion and yield over time.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used, particularly if the reactants or products are not sufficiently volatile or are thermally labile. A reversed-phase HPLC method, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective for separating this compound from other reaction components based on differences in their polarity. The separation of potential isomers of bromohexenenitrile could be achieved using specialized columns such as those with phenyl or polar-embedded phases. welch-us.commtc-usa.comchromforum.orgchromforum.org

Hypothetical GC Method Parameters for Analysis of this compound:

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (scan range 40-400 m/z) |

This is a hypothetical data table illustrating typical GC parameters.

Advanced In Situ Reaction Monitoring Techniques

Modern analytical chemistry offers several advanced techniques for monitoring chemical reactions in real-time, or in situ, without the need for sampling and quenching. These methods provide a continuous stream of data, offering a more detailed and accurate picture of the reaction kinetics and mechanism.

In situ NMR Spectroscopy: By placing an NMR tube directly in the spectrometer and initiating the reaction within the tube (e.g., by photo-initiation or rapid injection of a reactant), the reaction can be monitored continuously. This allows for the direct observation of the formation and decay of transient intermediates that might be missed by conventional sampling methods. For a reaction involving this compound, in situ NMR could provide valuable data on the rates of formation of products and the lifetimes of any observable intermediates.

In situ FTIR and Raman Spectroscopy: Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also be used for in situ reaction monitoring. By inserting a probe directly into the reaction vessel, changes in the vibrational spectra of the reaction mixture can be recorded over time. For this compound, the disappearance of the C=C and C-Br stretching vibrations and the appearance of new bands corresponding to the product would be monitored.

These advanced in situ techniques, when applied to the study of reactions involving this compound, can provide a wealth of information that is often inaccessible through traditional analytical methods, leading to a deeper understanding of the underlying chemical processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-5-hexenenitrile, and how does bromination position impact yield?

- Methodology : Bromination of alkenes can be achieved via radical or electrophilic pathways. For 5-hexenenitrile derivatives, electrophilic addition using N-bromosuccinimide (NBS) in non-polar solvents (e.g., CCl₄) under UV light is commonly employed . Positional selectivity can be verified by comparing NMR data (¹H and ¹³C) with computational predictions of allylic stabilization effects.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodology :

- NMR : ¹H NMR to identify alkene protons (δ 5.0–6.0 ppm) and nitrile absence of splitting. ¹³C NMR for nitrile carbon (δ 115–120 ppm) and brominated carbon (δ 30–40 ppm) .

- IR : Strong absorption near ~2240 cm⁻¹ (C≡N stretch) and ~650 cm⁻¹ (C-Br stretch) .

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodology : Store at 0–6°C in amber glass under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or photolytic cleavage of the C-Br bond. Purity should be monitored periodically by GC-MS .

Advanced Research Questions

Q. How does the nitrile group influence the reactivity of this compound in cross-coupling reactions compared to alkyl halides?

- Methodology : Perform Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst. Compare reaction rates and yields with non-nitrile analogs. Analyze electronic effects via DFT calculations (e.g., electron-withdrawing nitrile group stabilizes transition states) .

Q. What computational models best predict the regioselectivity of this compound in cycloaddition reactions?

- Methodology : Use Gaussian or ORCA software for transition state modeling. Apply frontier molecular orbital (FMO) theory to assess HOMO-LUMO interactions between the nitrile-alkene system and dienophiles. Validate with experimental LC-MS/MS data .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodology : Conduct systematic solubility tests in DMSO, THF, and acetonitrile at varying temperatures. Compare with COSMO-RS (Conductor-like Screening Model for Real Solvents) simulations to reconcile experimental and theoretical results. Publish protocols for solvent selection in kinetic studies .

Q. What safety protocols are critical when handling this compound due to its potential toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.